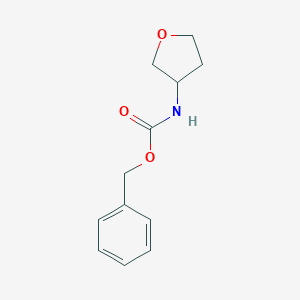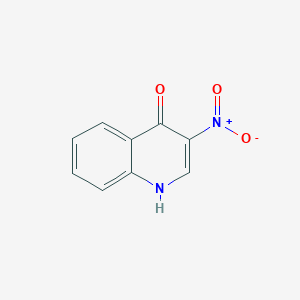
3-硝基喹啉-4-醇
描述
3-Nitroquinolin-4-ol is a nitrogen-containing heterocyclic compound with nitro and hydroxyl groups attached to a quinoline backbone. It represents a class of compounds with significant chemical and biological properties.
Synthesis Analysis
The synthesis of derivatives of 3-Nitroquinolin-4-ol, such as isoquinolines functionalized at positions 3 and 4, involves methods like tosylarion of 3-hydroxy-4-nitroisoquinoline and subsequent displacement reactions. These methods provide access to diverse derivatives not easily obtainable through other synthetic routes (Hinkle & Lever, 1988).
Molecular Structure Analysis
Structural analysis of 3-Nitroquinolin-4-ol derivatives has been conducted using techniques like X-ray diffraction, NMR, and MS. The molecular structure is characterized by planarity with some deviations due to substituents, as seen in the crystal structures of related isoquinoline compounds (Gotoh & Ishida, 2015).
Chemical Reactions and Properties
3-Nitroquinolin-4-ol and its derivatives participate in various chemical reactions, including cyclization, nitrification, and substitution reactions. These reactions are often influenced by the presence of the nitro group, which can undergo reduction and participate in nucleophilic substitutions (Zhao, Lei, & Guo, 2017).
Physical Properties Analysis
The physical properties of 3-Nitroquinolin-4-ol derivatives include their crystal structures, melting points, and solubility. These properties are significantly influenced by the substituents on the quinoline ring and the interactions within the crystal lattice (Bohórquez, González, & Kouznetsov, 2013).
Chemical Properties Analysis
The chemical properties of 3-Nitroquinolin-4-ol derivatives are characterized by their reactivity patterns, such as electrophilic and nucleophilic sites, influenced by the nitro and hydroxyl groups. These properties are crucial in understanding their behavior in chemical syntheses and biological interactions (Dutta & Ramasastry, 2022).
科学研究应用
新型合成及其药理潜力:一项研究开发了一种新型的合成3-硝基-4-喹啉酮衍生物的方法,认为它们在药理研究中具有作为潜在药物和生物活性化合物关键产品的潜力 (Maslova 等人,1993 年).
抗菌、抗真菌和抑癌特性:研究重点介绍了4-硝基喹啉1-氧化物的强抗菌、抗真菌和抑癌特性,表明其作为抗癌药物的潜力 (福冈,1971 年).
人类细胞中的瘤变:另一项研究表明,硝基喹啉氧化物处理可以在人类二倍体成纤维细胞中诱导瘤变,当皮下注射时,这些细胞在小鼠中导致实体瘤 (角永,1978 年).
抗菌药物潜力:3-硝基喹啉及其衍生物由于其高生物活性以及与4-喹啉酮-3-羧酸基团的结构类似性,显示出作为抗菌药物的希望 (格鲁什科夫和达维多娃,1992 年).
对肿瘤细胞系的抗增殖作用:新型3-硝基喹啉对过表达 EGFR 的肿瘤细胞系显示出抗增殖作用,为抗癌剂的开发提供了新的模板 (李等人,2008 年).
合成中的多用途试剂:2,2,3-三溴丙醛已被用作3-溴喹啉-6-醇的Skraup 型合成的多用途试剂,能够将多种取代的4-硝基和4-甲氧基苯胺转化为3-溴-6-硝基喹啉 (兰伯斯等人,2014 年).
作为缺氧选择性细胞毒素的潜力:4-(烷基氨基)硝基喹啉显示出作为缺氧选择性细胞毒素和放射增敏剂的潜力,尽管它们对特定肿瘤类型缺氧细胞的活性仍不清楚 (丹尼等人,1992 年).
有希望的抗癌活性:新型4-芳基(烷基)氨基-3-硝基喹啉和2,4-二芳基(二烷基)氨基-3-硝基喹啉表现出优异的抗癌活性,与已知的疗法相当,表明作为靶向治疗的潜力 (乔汉等人,2015 年).
安全和危害
属性
IUPAC Name |
3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-6-3-1-2-4-7(6)10-5-8(9)11(13)14/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWISCKSGNCMAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311855 | |
| Record name | 3-Nitroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitroquinolin-4-ol | |
CAS RN |
50332-66-6 | |
| Record name | 50332-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 50332-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NITRO-4-QUINOLINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
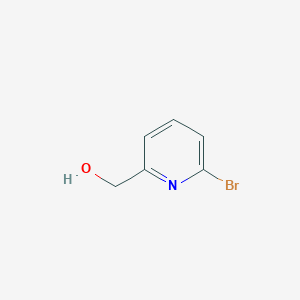
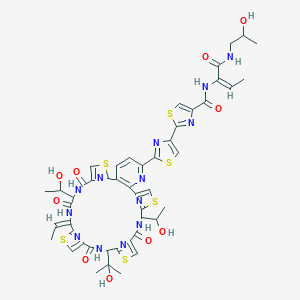

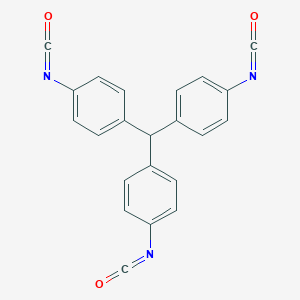

![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)
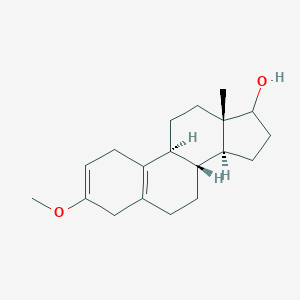
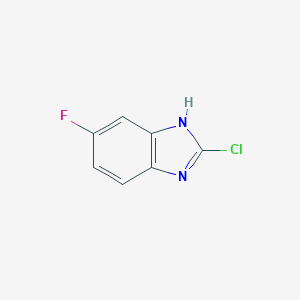
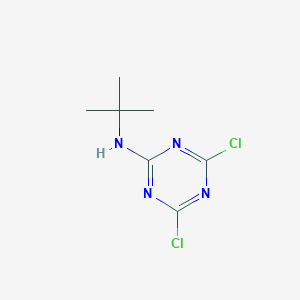
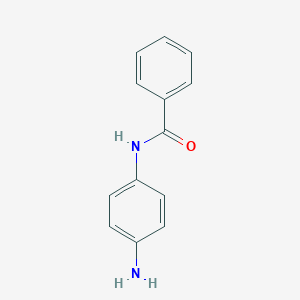
![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)
